molecular formula C27H26FN5O2 B2760795 ethyl N-[({4-methoxy-2-[(phenylsulfonyl)amino]-1,3-benzothiazol-6-yl}amino)carbonyl]glycinate CAS No. 1216519-30-0

ethyl N-[({4-methoxy-2-[(phenylsulfonyl)amino]-1,3-benzothiazol-6-yl}amino)carbonyl]glycinate

Cat. No. B2760795
CAS RN: 1216519-30-0
M. Wt: 471.536
InChI Key: ZOHCDUPGUWSWHG-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an ethyl ester, a benzothiazole ring, a phenylsulfonyl group, and a methoxy group. These groups could potentially give the compound interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The benzothiazole ring is aromatic, which could contribute to the stability of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Antiviral Applications

Indole derivatives, which include the core structure of the compound , have been reported to possess significant antiviral activities . For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . The structural features of ethyl N-[({4-methoxy-2-[(phenylsulfonyl)amino]-1,3-benzothiazol-6-yl}amino)carbonyl]glycinate could be explored for potential antiviral drugs, especially targeting RNA viruses.

Anti-inflammatory Properties

The indole nucleus is known to contribute to anti-inflammatory properties in various compounds . As such, the compound could be synthesized and tested for its efficacy in reducing inflammation, potentially contributing to treatments for conditions like arthritis or inflammatory bowel disease.

Anticancer Activity

Indole derivatives have been found to have anticancer properties , with some compounds showing promise in treating different types of cancer cells . The compound’s ability to interact with cancer cell mechanisms could be a valuable area of research, particularly in the design of targeted cancer therapies.

Antimicrobial Effects

The broad-spectrum antimicrobial effects of indole derivatives make them candidates for developing new antibiotics . Research into the specific antimicrobial activity of ethyl N-[({4-methoxy-2-[(phenylsulfonyl)amino]-1,3-benzothiazol-6-yl}amino)carbonyl]glycinate could lead to novel treatments for bacterial infections.

Antitubercular Agents

Given the ongoing need for effective treatments against tuberculosis, the synthesis and evaluation of new compounds like ethyl N-[({4-methoxy-2-[(phenylsulfonyl)amino]-1,3-benzothiazol-6-yl}amino)carbonyl]glycinate as antitubercular agents is a significant field of study . Its potential efficacy against Mycobacterium tuberculosis could be a breakthrough in TB therapy.

Antidiabetic Potential

Indole derivatives have also been associated with antidiabetic effects . Investigating the role of this compound in glucose metabolism and insulin regulation could open up new avenues for diabetes treatment.

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN5O2/c1-18-4-2-5-21(16-18)24-31-27(35-32-24)23-6-3-13-29-25(23)33-14-11-20(12-15-33)26(34)30-17-19-7-9-22(28)10-8-19/h2-10,13,16,20H,11-12,14-15,17H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHCDUPGUWSWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-Fluorophenyl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide

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